Protoporphyrin IX containing ZN

Overview

Description

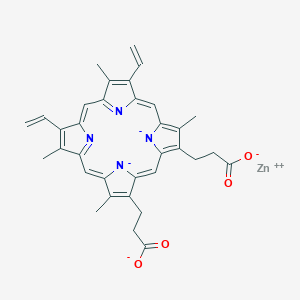

Zinc protoporphyrin IX is a coordination complex of zinc and protoporphyrin IX. It is a red-purple solid that is soluble in water. This compound is found in red blood cells when heme production is inhibited by lead or iron deficiency . It plays a significant role in various physiological and pathological processes, including the regulation of heme catabolism and iron metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc protoporphyrin IX can be synthesized by heating urea, phthalic anhydride, and a copper salt (such as copper chloride, copper carbonate, or copper sulfate) in the presence of a molybdenum catalyst like ammonium molybdate or molybdenum trioxide .

Industrial Production Methods: Industrial production methods for zinc protoporphyrin IX are not extensively documented. the synthesis typically involves the chelation of zinc with protoporphyrin IX under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Enzymatic Formation

-

Ferrochelatase (FECH) Activity : Under iron deficiency, FECH catalyzes Zn²⁺ insertion into PPIX, forming ZnPPIX as a byproduct .

-

Substrate Specificity : FECH prefers Fe²⁺ but accommodates Zn²⁺ at ~1% efficiency, leading to ZnPPIX accumulation in tissues like liver and erythrocytes .

Photochemical Redox Reactions

ZnPPIX serves as a photosensitizer due to its excited triplet state (³ZnP*):

Oxidative Pathways

-

Singlet Oxygen Generation :

Used in photodynamic therapy (PDT) to induce oxidative stress in cancer cells .

Reductive Pathways

-

Electron Transfer : ³ZnPPIX* donates electrons to substrates like hydroquinones, enabling photocatalytic reduction reactions .

IDO Inhibition

ZnPPIX disrupts indoleamine 2,3-dioxygenase (IDO), an immunosuppressive enzyme, by competitive binding to its heme pocket (IC₅₀ = 2.5 μM) .

Heme Oxygenase-1 (HO-1) Modulation

-

Inhibition : ZnPPIX suppresses HO-1 activity (↓ bilirubin production), sensitizing cancer cells to cisplatin via ROS accumulation .

-

Mechanism :

Thermal Degradation

At >300°C, ZnPPIX decomposes into:

pH-Dependent Behavior

Meat Color Enhancement

-

ZnPPIX Formation in Meat :

Microbial Production

-

E. coli Fermentation :

ROS Generation

-

Cisplatin Synergy : ZnPPIX + cisplatin ↑ ROS by 3.2-fold in HepG2 cells, triggering apoptosis .

-

Caspase-3 Activation : 4.5-fold increase in activity compared to cisplatin alone .

Structural Influences on Reactivity

Scientific Research Applications

Cancer Therapy

1.1 Antitumor Properties

ZnPP has been studied for its potential in cancer treatment, particularly due to its ability to enhance the effectiveness of chemotherapeutic agents. Research indicates that ZnPP can increase the sensitivity of liver cancer cell lines to cisplatin (CDDP), a common chemotherapy drug. In a study, ZnPP was shown to inhibit heme oxygenase-1 (HO-1), which is often overexpressed in tumors and associated with chemoresistance. By inhibiting HO-1, ZnPP augmented CDDP-mediated cytotoxicity, leading to increased production of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells .

1.2 Immunotherapeutic Applications

ZnPP acts as a potent inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that facilitates immune evasion in tumors. Its inhibitory action on IDO has been linked to enhanced tumor immunity, making ZnPP a promising candidate for adjuvant immunochemotherapy in cancers . In preclinical models, ZnPP demonstrated significant antitumor effects reliant on T-cell function, suggesting its potential as an immunotherapeutic agent .

Food Industry Applications

2.1 Natural Colorant

ZnPP is recognized for its vibrant red color, making it an attractive natural colorant for various food products. Its use as a red colorant aligns with increasing consumer demand for natural ingredients over synthetic additives. The production of ZnPP through metabolically engineered strains of Escherichia coli has been optimized, yielding high concentrations suitable for commercial applications .

2.2 Meat Products

Research has shown that ZnPP can be formed from myoglobin in meat sources, providing a means to enhance the color of nitrite-free meat products. Studies indicate that factors such as pH and intrinsic meat parameters significantly influence the formation of ZnPP, offering insights into improving meat quality and shelf-life without synthetic preservatives .

Production Techniques

The production of ZnPP has been refined through metabolic engineering techniques. An optimized fermentation process using engineered E. coli strains allows for efficient biosynthesis of ZnPP from renewable carbon sources. This method not only increases yield but also supports sustainable practices in industrial production .

Case Studies and Research Findings

Mechanism of Action

Zinc protoporphyrin IX exerts its effects primarily through the inhibition of heme oxygenase, the enzyme responsible for the degradation of heme into biliverdin, carbon monoxide, and free iron . By inhibiting heme oxygenase, zinc protoporphyrin IX regulates the levels of heme and its degradation products, thereby influencing various physiological processes . It also affects the activity of nitric oxide synthase and guanylyl cyclase, further modulating cellular functions .

Comparison with Similar Compounds

Protoporphyrin IX: The parent compound of zinc protoporphyrin IX, which contains iron instead of zinc.

Magnesium Protoporphyrin IX: A similar compound where magnesium is coordinated with protoporphyrin IX.

Copper Protoporphyrin IX: Another metalloporphyrin complex with copper instead of zinc.

Uniqueness: Zinc protoporphyrin IX is unique due to its specific role in iron metabolism and its ability to inhibit heme oxygenase. This makes it a valuable tool for studying heme-related processes and developing therapeutic strategies for conditions like hyperbilirubinemia and certain cancers .

Biological Activity

Protoporphyrin IX (PPIX) containing zinc, commonly referred to as zinc protoporphyrin IX (ZnPP), is a metalloporphyrin that has garnered significant attention due to its diverse biological activities. This article explores the biological activity of ZnPP, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Overview of Zinc Protoporphyrin IX

Zinc protoporphyrin IX is formed when zinc ions coordinate with protoporphyrin IX. It is a red-purple solid that is soluble in water and plays crucial roles in various biological processes, including heme synthesis and cellular signaling.

Mechanisms of Biological Activity

-

Inhibition of Indoleamine 2,3-Dioxygenase (IDO) :

- ZnPP has been identified as a potent inhibitor of the immunosuppressive enzyme IDO, which is involved in tryptophan metabolism and immune escape in cancers. This inhibition can enhance antitumor immunity by disrupting the immunosuppressive environment created by tumors .

- In preclinical studies, ZnPP demonstrated significant antitumor properties mediated by T cell function and IDO integrity, suggesting its potential as an adjuvant in cancer therapies .

- Antioxidant Properties :

- Interaction with Ferrochelatase :

Case Studies and Experimental Data

- Tumor Immunity Enhancement :

- Zinc Protoporphyrin Formation in Animal Tissues :

- Fluorescent Detection Methods :

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What is the structural basis of Zn-Protoporphyrin IX’s role in heme biosynthesis?

Zn-Protoporphyrin IX (ZnPPIX) is a metalloporphyrin formed by the substitution of zinc for iron in protoporphyrin IX (PPIX), a tetrapyrrole intermediate in heme biosynthesis. PPIX contains four methyl groups, two vinyl groups, and two propionic acid side chains, which facilitate metal chelation. In heme synthesis, ferrochelatase typically inserts Fe²⁺ into PPIX to form heme. However, Zn²⁺ incorporation under iron-deficient conditions produces ZnPPIX, which cannot function in oxygen transport but serves as a biomarker for iron deficiency .

Q. How does pH influence the aggregation state of PPIX in aqueous solutions?

PPIX exhibits pH-dependent aggregation:

- pH 0–3 : Monomeric form dominates.

- pH 3–7 : Higher-order aggregates form via π-π stacking and hydrophobic interactions.

- pH >8 : Dimeric structures with slip angles of 38°–52° are observed. Methods like UV/vis spectroscopy (e.g., Soret band shifts), fluorescence quenching, and resonant light scattering (RLS) are used to characterize these states. Ionic strength adjustments (e.g., NaCl addition) further modulate aggregation .

Q. What spectroscopic techniques are optimal for characterizing PPIX aggregation?

- UV/vis Spectroscopy : Monomers show a sharp Soret band at ~400 nm, while aggregates exhibit broadening or splitting (e.g., split Soret bands at pH 3–7).

- Fluorescence Emission : Aggregation reduces fluorescence intensity due to self-quenching.

- Resonant Light Scattering (RLS) : Detects aggregate size and density via scattered light intensity .

Advanced Research Questions

Q. What experimental approaches are used to study ZnPPIX’s photodynamic antimicrobial effects?

ZnPPIX derivatives (e.g., Ga³⁺-PPIX) are tested in photodynamic therapy (PDT) against antibiotic-resistant pathogens. Key steps:

- Photosensitizer Activation : Irradiate ZnPPIX with visible light (e.g., 630 nm) to generate reactive oxygen species (ROS).

- In Vitro Assays : Measure microbial viability via colony-forming unit (CFU) counts after PDT.

- Mechanistic Studies : Use electron paramagnetic resonance (EPR) to confirm ROS production (e.g., singlet oxygen, hydroxyl radicals) .

Q. How can researchers design ion-selective electrodes using ZnPPIX for choline detection?

Methodology :

- Sensor Fabrication : Coat all-solid-state electrodes with ZnPPIX-doped polymeric membranes (e.g., PVC matrix).

- Electrochemical Characterization : Use cyclic voltammetry and impedance spectroscopy to optimize sensitivity.

- Validation : Test selectivity against interferents (e.g., acetylcholine) and validate in biological matrices (e.g., serum) .

Q. What in vivo models and dosing regimens evaluate ZnPPIX’s antitumor activity?

- Models : BALB/c mice with C-26 colon carcinoma or LL/2 lung cancer.

- Dosing :

- Intraperitoneal (i.p.) : 12.5–50 mg/kg for 7 days.

- Oral (p.o.) : 11–22 mg/kg for 7 days.

Q. How does Zn incorporation into PPIX alter biochemical activity compared to Fe or Mg?

- Fe-PPIX : Forms heme for oxygen transport (hemoglobin) and electron transfer (cytochromes).

- Mg-PPIX : Central to chlorophyll in photosynthesis.

- Zn-PPIX : Acts as a competitive heme oxygenase-1 (HO-1) inhibitor, blocking heme degradation. Unlike Fe-PPIX, ZnPPIX lacks redox activity but retains photosensitizing properties .

Q. What methodologies analyze ZnPPIX formation in nitrite-free meat products like Parma ham?

- Extraction : Isolate ZnPPIX from meat matrices using solvent systems (e.g., acetone/water).

- Detection :

- Spectroscopy : UV/vis (Soret band at 415–420 nm).

- Chromatography : HPLC-MS/MS for quantification.

Q. How can ZnPPIX’s dual role as an HO-1 inhibitor and photosensitizer be leveraged in combination therapies?

- HO-1 Inhibition : Administer ZnPPIX (5–20 μM) to block cytoprotective heme degradation in cancer cells.

- Photodynamic Therapy (PDT) : Irradiate ZnPPIX to generate ROS, inducing apoptosis.

- Synergistic Design : Combine with chemotherapy (e.g., doxorubicin) to overcome drug resistance. Validate via caspase-3 activation assays and tumor regression studies .

Q. Key Methodological Considerations

- Contradictions : ZnPPIX inhibits HO-1, while PPIX free acid activates soluble guanylyl cyclase (sGC). Use NMR or X-ray crystallography to confirm metalation state before functional assays .

- Data Interpretation : Aggregation artifacts in spectroscopic studies can lead to false conclusions. Always cross-validate with RLS or dynamic light scattering (DLS) .

Properties

CAS No. |

15442-64-5 |

|---|---|

Molecular Formula |

C34H32N4O4Zn |

Molecular Weight |

626.0 g/mol |

IUPAC Name |

zinc;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid |

InChI |

InChI=1S/C34H34N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |

InChI Key |

FUTVBRXUIKZACV-UHFFFAOYSA-L |

SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.[Zn+2] |

Canonical SMILES |

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Zn+2] |

Appearance |

A crystalline solid |

Key on ui other cas no. |

15442-64-5 |

Synonyms |

[Dihydrogen 3,7,12,17-tetramethyl-8,13-divinyl-2,18-porphinedipropionato(2-)]zinc; [Dihydrogen protoporphyrin IX-ato(2-)]zinc; (SP-4-2)-[7,12-Diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-N21,N22,N23,N24]zincate(2-) Dihydrog |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.